Cas no 1361567-99-8 (Methyl 6-(3,4,5-trichlorophenyl)picolinate)

Methyl 6-(3,4,5-trichlorophenyl)picolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(3,4,5-trichlorophenyl)picolinate
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- Inchi: 1S/C13H8Cl3NO2/c1-19-13(18)11-4-2-3-10(17-11)7-5-8(14)12(16)9(15)6-7/h2-6H,1H3
- InChI Key: UZJMXZABIGECTQ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=C(C=1)C1C=CC=C(C(=O)OC)N=1)Cl)Cl
Computed Properties
- Exact Mass: 314.962062 g/mol
- Monoisotopic Mass: 314.962062 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 39.2
- Molecular Weight: 316.6
Methyl 6-(3,4,5-trichlorophenyl)picolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013030438-1g |
Methyl 6-(3,4,5-trichlorophenyl)picolinate |
1361567-99-8 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
Alichem | A013030438-500mg |
Methyl 6-(3,4,5-trichlorophenyl)picolinate |
1361567-99-8 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A013030438-250mg |
Methyl 6-(3,4,5-trichlorophenyl)picolinate |
1361567-99-8 | 97% | 250mg |
499.20 USD | 2021-06-22 |
Methyl 6-(3,4,5-trichlorophenyl)picolinate Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on Methyl 6-(3,4,5-trichlorophenyl)picolinate
Methyl 6-(3,4,5-Trichlorophenyl)Picolinate: A Comprehensive Overview
Methyl 6-(3,4,5-trichlorophenyl)picolinate is a synthetic organic compound that has garnered significant attention in recent years due to its diverse applications across various scientific domains. This compound belongs to the category of aromatic esters and is characterized by its unique structure, which combines a trichlorophenyl group with a picolinic acid moiety. The CAS number for this compound is 1361567-99-8, a unique identifier assigned by the Chemical Abstracts Service (CAS), ensuring its distinctiveness in chemical nomenclature.
The structure of methyl 6-(3,4,5-trichlorophenyl)picolinate features a methyl ester group attached to the 6-position of a picolinic acid ring. The presence of the trichlorophenyl substituent at the para position (relative to the point of attachment) introduces significant electronic and steric effects, making this compound particularly interesting for researchers exploring aromatic systems with high electron-withdrawing capabilities. This structural feature not only influences the compound's physical properties but also plays a critical role in its biological and environmental interactions.
Recent studies have highlighted the potential of methyl 6-(3,4,5-trichlorophenyl)picolinate as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling processes, has made it a valuable intermediate in the development of complex molecules. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are essential intermediates in drug discovery and materials science.
One of the most promising applications of methyl 6-(3,4,5-trichlorophenyl)picolinate lies in its potential as a bioactive compound. Preliminary pharmacological investigations have demonstrated its activity against several disease models, including cancer and bacterial infections. The trichlorophenyl group's electron-withdrawing nature enhances the compound's ability to modulate biological systems, making it a compelling candidate for further exploration in medicinal chemistry.
Environmental science has also benefited from the study of methyl 6-(3,4,5-trichlorophenyl)picolinate. Its stability and persistence in various environmental matrices have been evaluated, providing insights into its potential use as a monitoring tool for assessing chemical contamination. Additionally, its unique photophysical properties have been harnessed in the development of advanced materials, such as sensors and photoresponsive polymers.
Recent advancements in synthetic methodology have further enhanced the accessibility of methyl 6-(3,4,5-trichlorophenyl)picolinate. Researchers have developed efficient routes to synthesize this compound, including palladium-catalyzed cross-coupling reactions and acid-mediated cyclizations. These innovations not only improve the yield and purity of the compound but also reduce its production cost, making it more accessible for large-scale applications.
In conclusion, methyl 6-(3,4,5-trichlorophenyl)picolinate stands out as a multifaceted compound with significant potential in organic synthesis, pharmacology, and environmental science. Its unique structure, combined with its versatile reactivity, positions it as an important tool for researchers across various disciplines. As our understanding of this compound continues to evolve, it is poised to play an even more critical role in addressing pressing scientific challenges.
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